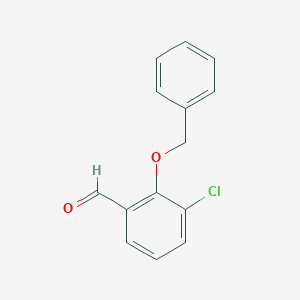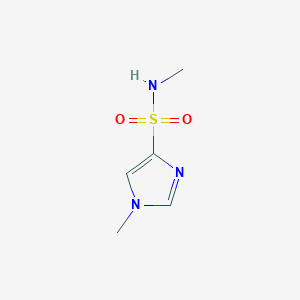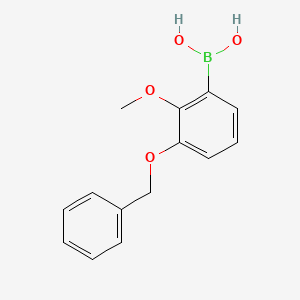
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a compound that features a pyrimidine ring fused with a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrimidine ring, a common structure in many biologically active molecules, adds to its importance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This reaction is followed by treatment with hydrazine hydrate to afford the hydrazide intermediate . Subsequent reactions with carbon disulfide in the presence of potassium hydroxide yield the oxadiazole derivative . The final product is obtained through a series of alkylation and cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at different positions on the pyrimidine ring.
Cyclocondensation: This reaction leads to the formation of triazolothiadiazines.
Substitution: The compound can undergo substitution reactions with electrophilic and nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate . Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine .
Major Products Formed
The major products formed from these reactions include S-alkylated derivatives and triazolothiadiazines .
Applications De Recherche Scientifique
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate involves its interaction with various molecular targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to DNA synthesis and repair . The exact molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate include:
- 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazole-3-thione
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a benzoate ester. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-3-7(5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXOBKCVLBMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[4-(Methylsulfanyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6326477.png)


![4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326504.png)
![3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326511.png)
